molecular formula C18H19NO4 B050299 7-Isopentenyloxy-gamma-fagarine CAS No. 23417-92-7

7-Isopentenyloxy-gamma-fagarine

Cat. No.: B050299
CAS No.: 23417-92-7
M. Wt: 313.3 g/mol
InChI Key: HEMHXTACMCBNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopentenyloxy-gamma-fagarine involves bioassay-guided fractionation of plant extracts, particularly from Haplophyllum canaliculatum Boiss. (Rutaceae). The isolation process results in the extraction of several quinoline alkaloids, including this compound . The compound can also be synthesized through chemical asymmetric synthesis, utilizing it as a precursor for other enantiopure alkaloids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes. The compound is stored at 2-8°C, protected from air and light, to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 7-Isopentenyloxy-gamma-fagarine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions include enantiopure alkaloids such as evoxine, anhydroevoxine, and evodine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Isopentenyloxy-gamma-fagarine involves its interaction with molecular targets and pathways in biological systems. It acts as a precursor for the synthesis of other bioactive alkaloids, which exert their effects through various biochemical pathways. The roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of these alkaloids have been discussed in scientific literature .

Comparison with Similar Compounds

Properties

IUPAC Name

4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMHXTACMCBNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the evidence for the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, and against which cancer cell lines is it most potent?

A1: Research demonstrates that this compound exhibits significant cytotoxic activity against several cancer cell lines. Notably, it shows remarkable potency against acute lymphoblastic leukemia cell lines, specifically RAJI and Jurkat cells. [] The study reported IC50 values of 1.5 µg/mL and 3.6 µg/mL against RAJI and Jurkat cells, respectively. [] Additionally, this compound displayed cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.5 µg/mL. [] This suggests that this compound may hold promise as a potential therapeutic agent for specific types of leukemia and breast cancer. Further research is necessary to elucidate its mechanism of action and evaluate its efficacy in vivo.

Q2: Does the structure of this compound provide any clues about its potential mechanism of action?

A2: While the precise mechanism of action of this compound remains to be fully elucidated, computational analysis suggests that it might share similar mechanisms with other quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. [] These alkaloids, including atanine, skimmianine, and flindersine, exhibit comparable cytotoxic profiles against the tested cancer cell lines, indicating a potential common target or pathway. [] Furthermore, this compound's structure, particularly the presence of a prenyloxy group at C-7, is a characteristic shared with other furoquinoline alkaloids found in Choisya ternata. [] Further investigation into the structure-activity relationships of these alkaloids could provide valuable insights into their cytotoxic activity and potential targets.

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